molecular formula C20H15BO2 B8730423 (4-(Phenanthren-9-yl)phenyl)boronic acid

(4-(Phenanthren-9-yl)phenyl)boronic acid

Cat. No.: B8730423
M. Wt: 298.1 g/mol
InChI Key: BRMXCUCHGKWTIO-UHFFFAOYSA-N
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Description

(4-(Phenanthren-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenanthren-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-bromophenanthrene), boronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., palladium(II) acetate), and a base (e.g., potassium carbonate).

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenanthren-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the phenanthrene moiety to form dihydrophenanthrene derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Substitution: Various nucleophiles can be used, including amines and alcohols, under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic derivatives.

    Reduction: Forms dihydrophenanthrene derivatives.

    Substitution: Results in functionalized phenanthrene derivatives.

Scientific Research Applications

(4-(Phenanthren-9-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the phenanthrene moiety.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-(Phenanthren-9-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the phenyl group to the target molecule, enabling the formation of new carbon-carbon bonds. The phenanthrene moiety can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the phenanthrene moiety, making it less versatile in certain applications.

    Naphthylboronic acid: Contains a naphthalene ring instead of phenanthrene, affecting its electronic properties.

    Anthracenylboronic acid: Features an anthracene ring, which has different photophysical properties compared to phenanthrene.

Uniqueness

(4-(Phenanthren-9-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics.

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(4-phenanthren-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13,22-23H

InChI Key

BRMXCUCHGKWTIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In argon atmosphere, a liquid mixture of 21.3 (63.9 mmol) of 9-(4-bromophenyl)phenanthrene and 200 ml of dry THF was cooled to −60° C. under argon atmosphere, and 49.2 ml (76.7 mmol) of a 1.55 M hexane solution of n-butyllithium was added dropwise under stirring. Further, the reaction mixture was stirred at −60° C. for 2 h. The reaction solution was cooled again to −60° C., and 36.1 g (192 mol) of triisopropyl borate was added dropwise. The reaction mixture was heated up to room temperature and stirred for 17 h. The reaction mixture was cooled to 0° C., added with hydrochloric acid, and stirred at room temperature for one hour. After the reaction, toluene was added to the reaction mixture and the aqueous phase was removed. The organic phase was dried over magnesium sulfate, and then the solvent was removed by distillation under reduced pressure. The residue was recrystallized from toluene and then from hexane to obtain 13.8 g (yield: 72%) of 4-(9-phenanthrenyl)phenylboronic acid.
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 21.3 g (63.9 mmol) of 9-(4-bromophenyl)phenanthrene and 200 mL of dehydrated THF was cooled down to −60 degrees C., and added with 49.2 mL (76.7 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for two hours at −60 degrees C. The reaction solution was further cooled down to −60 degrees C. and added with 36.1 g (192 mol) of triisopropyl borate in drops. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 17 hours. The reaction mixture was cooled down to 0 degree C. to be further added with solution of hydrochloric acid, and then stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By recrystallizing residue by toluene and hexane, 13.8 g of 4-(9-phenanthrenyl)phenylboronic acid was obtained at an yield of 72%.
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Synthesis routes and methods III

Procedure details

Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1 was put, and the air in the flask was replaced with nitrogen. Into the flask, 35 mL of tetrahydrofuran (THF) was added, and then this solution was stirred at −80° C. Into this solution, 8.3 mL (14 mmol) of n-butyllithium (1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 2 hours. After the stirring, 1.3 mL (11 mmol) of trimethyl borate was added to this solution, and the solution was stirred for 18 hours while the temperature of the solution was being increased to room temperature. Into this solution, hydrochloric acid (1.0 mol/L) was added, and then the solution was stirred for one hour. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated saline, and magnesium sulfate was added to the organic layer so that moisture was adsorbed. The mixture was gravity-filtered, and the obtained filtrate was concentrated to give the objective white solid. This solid was recrystallized with ethyl acetate and hexane to give the objective substance as 2.5 g of white powdered solid in a yield of 74%.
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